2-Cyclopropylmethoxy-5-methylbenzylamine chemical structure and physicochemical properties
2-Cyclopropylmethoxy-5-methylbenzylamine chemical structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopropylmethoxy-5-methylbenzylamine, a substituted benzylamine derivative of interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. Furthermore, it explores the potential biological significance and applications of this molecule, drawing insights from the well-established roles of the cyclopropylmethoxy and benzylamine moieties in drug design. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutic agents.
Introduction
Substituted benzylamines are a cornerstone in medicinal chemistry, forming the structural backbone of a wide array of pharmacologically active compounds. Their prevalence in drug discovery is attributed to their ability to engage in various biological interactions, including hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at biological targets. The incorporation of a cyclopropylmethoxy group into the benzylamine scaffold introduces unique conformational and electronic properties. The cyclopropyl ring, with its inherent strain and high p-character of its C-C bonds, can influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2][3] This guide provides a detailed examination of 2-Cyclopropylmethoxy-5-methylbenzylamine, a molecule that combines these key structural features.
Chemical Structure and Identification
2-Cyclopropylmethoxy-5-methylbenzylamine is a primary amine characterized by a benzene ring substituted with a cyclopropylmethoxy group at the 2-position, a methyl group at the 5-position, and an aminomethyl group at the 1-position.
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IUPAC Name: [2-(Cyclopropylmethoxy)-5-methylphenyl]methanamine
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CAS Number: 1344279-88-4
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Molecular Formula: C₁₂H₁₇NO
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Molecular Weight: 191.27 g/mol
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Canonical SMILES: CC1=CC(=C(C=C1)OCC2CC2)CN
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InChI Key: WNADSOMBKBJEKV-UHFFFAOYSA-N
Chemical Structure:
Caption: Proposed synthetic route to 2-Cyclopropylmethoxy-5-methylbenzylamine.
Step 1: O-Alkylation of 2-Hydroxy-5-methylbenzonitrile
This step involves a Williamson ether synthesis to introduce the cyclopropylmethoxy group. [4]
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Materials:
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2-Hydroxy-5-methylbenzonitrile (1.0 eq) [5] * (Bromomethyl)cyclopropane (1.2 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Acetone
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Protocol:
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To a stirred solution of 2-hydroxy-5-methylbenzonitrile in anhydrous acetone, add potassium carbonate.
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Add (bromomethyl)cyclopropane dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield 2-(cyclopropylmethoxy)-5-methylbenzonitrile.
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Step 2: Reduction of 2-(Cyclopropylmethoxy)-5-methylbenzonitrile
The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LAH). [6][7][8][9][10]
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Materials:
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2-(Cyclopropylmethoxy)-5-methylbenzonitrile (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Water
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15% Sodium hydroxide solution
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Protocol:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-(cyclopropylmethoxy)-5-methylbenzonitrile in anhydrous THF to the LAH suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). [9] 6. Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with THF.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Cyclopropylmethoxy-5-methylbenzylamine.
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Predicted Spectroscopic Data
Due to the lack of experimental spectra, the following ¹H and ¹³C NMR data have been predicted using online spectroscopic tools to aid in the characterization of the synthesized compound. [11][12][13][14][15]
Predicted ¹H NMR Spectrum
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δ 7.15 (d, 1H, Ar-H)
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δ 6.90 (dd, 1H, Ar-H)
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δ 6.80 (d, 1H, Ar-H)
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δ 3.85 (s, 2H, -CH₂-NH₂)
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δ 3.80 (d, 2H, -O-CH₂-cyclopropyl)
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δ 2.25 (s, 3H, -CH₃)
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δ 1.60 (br s, 2H, -NH₂)
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δ 1.25 (m, 1H, cyclopropyl-CH)
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δ 0.60 (m, 2H, cyclopropyl-CH₂)
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δ 0.35 (m, 2H, cyclopropyl-CH₂)
Predicted ¹³C NMR Spectrum
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δ 155.0 (Ar-C-O)
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δ 130.5 (Ar-C)
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δ 129.5 (Ar-C)
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δ 128.0 (Ar-C)
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δ 125.0 (Ar-C)
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δ 111.0 (Ar-C)
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δ 73.0 (-O-CH₂-)
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δ 42.0 (-CH₂-NH₂)
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δ 20.5 (-CH₃)
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δ 10.0 (cyclopropyl-CH)
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δ 3.5 (cyclopropyl-CH₂)
Predicted Mass Spectrometry Fragmentation
Based on the fragmentation patterns of similar benzylamines, the electron ionization mass spectrum of 2-Cyclopropylmethoxy-5-methylbenzylamine is expected to show a prominent molecular ion peak (M⁺) at m/z 191. Key fragmentation pathways would likely involve the benzylic cleavage to form a stable tropylium-like ion.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 2-Cyclopropylmethoxy-5-methylbenzylamine.
Potential Applications and Biological Significance
While no specific biological activities have been reported for 2-Cyclopropylmethoxy-5-methylbenzylamine, its structural components suggest several areas of potential therapeutic interest.
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Role of the Cyclopropyl Group in Medicinal Chemistry: The cyclopropyl group is a "bioisostere" for various functional groups and is known to enhance metabolic stability by blocking sites of oxidation. [1][2][3][16]It can also improve potency and selectivity by providing a rigid scaffold that can orient other functional groups for optimal interaction with a biological target. [17]
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Biological Activities of Benzylamine Derivatives: Benzylamine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [18][19][20][21][22]The primary amine group can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with enzymes and receptors.
Given these characteristics, 2-Cyclopropylmethoxy-5-methylbenzylamine could be a valuable lead compound for the development of novel agents targeting a variety of diseases. Its predicted physicochemical properties suggest good drug-like potential, making it an attractive candidate for further investigation in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of 2-Cyclopropylmethoxy-5-methylbenzylamine, including its chemical structure, predicted physicochemical and spectroscopic properties, and a detailed synthetic protocol. While experimental data for this specific molecule is limited, the analysis of its structural features and the known pharmacological profiles of related compounds suggest that it is a promising scaffold for medicinal chemistry exploration. The information presented herein is intended to facilitate further research and development of this and structurally similar compounds as potential therapeutic agents.
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